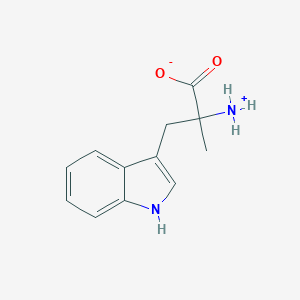

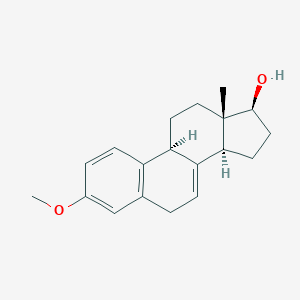

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine

説明

Synthesis Analysis

The synthesis of compounds structurally related to "N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine" typically involves multistep chemical reactions. For example, compounds with intricate structures like 1,3-Dithiolane and 1H-1,2,3-triazol-4-yl derivatives are synthesized through condensation reactions, cycloaddition reactions, or using specific catalysts in various solvents to achieve high yields and desired structures (Zhai Zhi-we, 2014); (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are common techniques used to confirm the molecular structure of synthesized compounds. For instance, novel compounds have been structurally confirmed and analyzed, providing detailed insights into their molecular configuration and the spatial arrangement of atoms within the molecule (Ganesh Shimoga, E. Shin, & Sang‐Youn Kim, 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in the formation of complex structures, demonstrating a wide range of chemical reactivity. The study of such reactions, including surface-catalyzed processes and [1,3]-dipolar cycloaddition, offers insights into the mechanisms and dynamics of chemical transformations (L. Mascavage, P. Sonnet, & D. R. Dalton, 2006).

Physical Properties Analysis

Investigations into the physical properties of related compounds include studies on melting points, solubility, and crystalline structure, which are crucial for understanding the compound's behavior under different conditions and its potential applications in various fields (Lovel Kukuljan, K. Kranjc, & F. Perdih, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability, and the effects of substitutions on the molecular framework, are essential for determining the compound's suitability for specific applications. For example, the introduction of halogens into drug candidates, as illustrated in marine-inspired compounds, showcases the role of chemical modifications in enhancing the activity and specificity of molecules (M. Ibrahim et al., 2017).

科学的研究の応用

-

Pharmacology : DMT acts as a potent agonist at specific serotonin receptors in the brain, particularly the 5-HT2A receptor. This makes it a subject of interest in the study of neurological and psychological disorders.

-

Chemistry : DMT is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

-

Synthesis of Organic Compounds : Indoles are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

-

Antiviral Research : Certain indole derivatives have shown significant protection against H1N1 virus-induced cytopathic effects .

-

Multicomponent Reactions : Indoles, including DMT, have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . This is particularly useful for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

-

Rapid Synthesis of Trisubstituted Indoles : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .

-

Biological Potential : Indole derivatives, including DMT, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

-

Tubulin Polymerization Inhibitors : Certain compounds, like compound 7d, which is related to DMT, have shown potential as agents for the development of tubulin polymerization inhibitors .

-

Application in Multicomponent Reactions : Indoles, including DMT, have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . This is particularly useful for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

-

Rapid Synthesis of 1,2,3-Trisubstituted Indoles : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .

-

Synthesis of Functionalized 3-{1-[2-(1 H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1 H-indol-3-yl}indolin-2-ones : A three-component reaction for the synthesis of functionalized 3-{1-[2-(1 H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1 H-indol-3-yl}indolin-2-ones has been described . The reaction involves a one-pot condensation of indole with dimedone and 3-phenacylideneoxindoles in refluxing acetonitrile with p-toluenesulfonic acid as catalyst .

-

Inhibition of Tubulin Polymerization : Certain compounds, like compound 7d, which is related to DMT, have shown potential as agents for the development of tubulin polymerization inhibitors .

Safety And Hazards

N,N-Dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine is classified under GHS07, with a signal word of "Warning" . The hazard statement is H302 , indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-5-4-6-11-10(8-14(2)3)7-13-12(9)11/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCVAFRQMGNEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160084 | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine | |

CAS RN |

13712-78-2 | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013712782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)

![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)